p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside
CAS No.: 85906-27-0
Cat. No.: VC0017543
Molecular Formula: C₁₉H₁₉NO₈
Molecular Weight: 389.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85906-27-0 |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₈ |
| Molecular Weight | 389.36 |
| IUPAC Name | (2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
| Standard InChI | InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |
| SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside is a synthetic carbohydrate compound characterized by its unique structure that combines features essential for biochemical research applications. The molecule consists of a glucose core with specific modifications that give it distinctive properties for enzyme interaction studies.
Chemical Composition and Identification
The compound's structural characteristics include a p-nitrophenyl group attached to the anomeric carbon of the glucose moiety in alpha configuration, with a benzylidene acetal protecting the hydroxyl groups at positions 4 and 6. This leaves the hydroxyl groups at positions 2 and 3 available for interaction with enzymes or further chemical modification.
| Property | Value |
|---|---|
| CAS Number | 85906-27-0 |
| Alternative CAS Number | 83167-73-1 |
| Molecular Formula | C₁₉H₁₉NO₈ |
| Molecular Weight | 389.36 g/mol |
| IUPAC Name | (2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-7,8-diol |
| Standard InChI | InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 |
| SMILES | C1C2C(C(C(C(O2)OC3=CC=C(C=C3)N+[O-])O)O)OC(O1)C4=CC=CC=C4 |
The structural data indicates the precise stereochemistry and arrangement of functional groups that are critical for the compound's biochemical applications.
Physical and Chemical Properties
The physical and chemical properties of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside are determined by its functional groups and their spatial arrangement. The presence of the p-nitrophenyl group provides a chromogenic property that is valuable for enzyme assays, while the benzylidene protecting group influences solubility and molecular interactions.
The compound maintains the characteristic chair conformation of the glucopyranoside ring, which is important for its recognition by enzymes. The alpha configuration at the anomeric carbon distinguishes it from its beta isomer and influences its reactivity and specificity in enzymatic reactions .
Synthesis and Preparation Methods
The synthesis of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside involves several carefully controlled steps to ensure the correct stereochemistry and regioselectivity of the functional groups.
General Synthetic Approach
The synthesis typically involves the following key steps:
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Protection of specific hydroxyl groups on a suitable glucose starting material
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Introduction of the p-nitrophenyl group at the anomeric position with alpha stereoselectivity
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Formation of the benzylidene acetal protecting group at positions 4 and 6
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Selective deprotection of other positions if necessary
Similar synthetic strategies have been employed for related compounds such as deoxy derivatives of p-nitrophenyl alpha-D-glucopyranosides, which involve selective manipulation of specific hydroxyl groups .
Reaction Conditions and Considerations
The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry, particularly at the anomeric position. The alpha configuration is crucial for the compound's applications in enzyme studies. Formation of the benzylidene acetal typically involves reaction with benzaldehyde or a derivative under acidic conditions, resulting in the selective protection of the 4 and 6 positions of the glucose ring.
The synthesis of related compounds like the benzylidene group in similar molecules has been reported to involve treatment with benzaldehyde dimethyl acetal under acidic conditions, followed by careful workup and purification to ensure stereochemical purity .
Biochemical Applications
p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside serves as an important tool in various biochemical research applications, particularly in the study of carbohydrate-processing enzymes.
Enzyme Substrate Studies
The compound is primarily used in studies involving glycosidase enzymes, which catalyze the hydrolysis of glycosidic bonds. Its structure makes it a valuable substrate for investigating:
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Enzyme kinetics and reaction mechanisms
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Structure-activity relationships in glycosidase-substrate interactions
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Inhibitor screening and development
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Specificity determinants in carbohydrate recognition
Related compounds like p-Nitrophenyl alpha-D-glucopyranoside have been shown to be substrates for glucansucrases from various bacterial strains, including Leuconostoc mesenteroides and Streptococcus mutans. The enzymatic reactions with these compounds have displayed non-Michaelis-Menten kinetics, suggesting complex interactions where the substrate may serve as both a glucosyl donor and acceptor .
Spectrophotometric Detection Methods
One of the key advantages of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside in biochemical assays is the chromogenic property of the p-nitrophenyl group. When glycosidases cleave the glycosidic bond:
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The p-nitrophenol is released
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This release produces a yellow color that can be detected spectrophotometrically
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The absorbance can be measured at approximately 405 nm
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This allows for quantitative assessment of enzyme activity
This spectrophotometric detection method enables high-throughput screening applications and precise kinetic measurements, making the compound valuable for both research and diagnostic applications.
Structure-Function Relationships
Understanding the relationship between the structure of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside and its function in biochemical reactions provides insights into enzyme-substrate interactions and recognition mechanisms.
Enzyme Interaction Mechanisms
The mechanism of interaction between p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside and glycosidase enzymes typically involves:
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Binding of the substrate to the enzyme active site through specific hydrogen bonding and other non-covalent interactions
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Positioning of the glycosidic bond for catalytic attack
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Hydrolysis of the glycosidic bond, releasing p-nitrophenol
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Release of the modified carbohydrate portion
The benzylidene protecting group at positions 4 and 6 influences this interaction by altering the conformational properties of the molecule and the accessibility of specific hydroxyl groups, thereby affecting enzyme recognition and catalytic efficiency.
Comparative Analysis with Related Compounds
Comparing p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside with structurally related compounds provides valuable insights into structure-activity relationships and substrate specificity determinants.
Structural Analogs and Their Properties
Several related compounds serve as important reference points for understanding the specific properties of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside:
| Compound | Key Structural Difference | Functional Implications |
|---|---|---|
| p-Nitrophenyl alpha-D-glucopyranoside | Lacks benzylidene protecting group | More soluble, different enzyme specificity, substrate for glucansucrases |
| p-Nitrophenyl 4,6-Benzylidene-beta-D-glucopyranoside | Beta instead of alpha anomeric configuration | Different enzyme specificity and reaction kinetics |
| p-Nitrophenyl 3-deoxy-alpha-D-glucopyranoside | Lacks hydroxyl group at position 3 | Used to study importance of 3-OH in enzyme recognition |
| p-Nitrophenyl 6-deoxy-alpha-D-glucopyranoside | Lacks hydroxyl group at position 6 | Used to study importance of 6-OH in enzyme recognition |
These structural variants have been used to elucidate the role of specific functional groups in enzyme-substrate interactions and to develop structure-activity relationships for various glycosidases .
Enzyme Specificity Patterns
Different enzymes exhibit varying specificities for p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside and its analogs, providing insights into recognition mechanisms:
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Rice α-glucosidase shows different hydrolytic activities depending on the position of deoxy modification in p-nitrophenyl glucopyranoside derivatives
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Some bacterial glucansucrases can use p-nitrophenyl alpha-D-glucopyranoside as both a glucosyl donor and acceptor
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The presence of the benzylidene group at positions 4 and 6 affects recognition by different classes of glycosidases
These specificity patterns highlight the importance of precise structural recognition in enzyme-carbohydrate interactions and provide valuable tools for characterizing and differentiating enzyme activities.
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